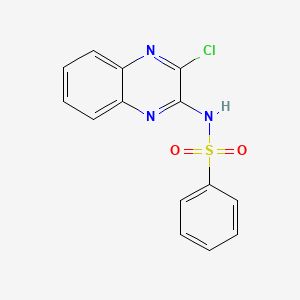

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Übersicht

Beschreibung

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities, including anticancer properties. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a quinoxaline moiety that carries a chlorine atom. This structural motif is common among compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. In the context of the provided papers, similar synthetic strategies are employed to create various benzenesulfonamide compounds with potential anticancer activity. For instance, a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Another approach involved starting with 4,7-dichloroquinoline to synthesize a new series of 7-chloroquinoline derivatives bearing the benzenesulfonamide moiety .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of various substituents on the benzenesulfonamide core can significantly influence the compound's interaction with biological targets. For example, the introduction of a naphthyl moiety was found to contribute significantly to the anticancer activity of certain analogues . The molecular docking studies performed on the synthesized compounds suggest that their cytotoxic activity may be related to their interaction with the active site of phosphoinositide kinase (PI3K) .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring and the sulfonamide group. The papers provided do not detail specific chemical reactions involving N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, but they do discuss the synthesis and reactivity of related compounds. For instance, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides as potential anticancer agents involves the formation of a triazole ring, which is a common structural feature in many pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and metabolic stability, are important for their pharmacokinetic profile and therapeutic efficacy. Selected compounds from the synthesized series were tested for metabolic stability in the presence of pooled human liver microsomes and NADPH, indicating that certain substituents can increase metabolic stability . The compounds' antitumor activity was evaluated in vitro against various cancer cell lines, and the most prominent compound showed remarkable activity at low micromolar GI50 levels .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives show potential as enzyme inhibitors. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway significant in neurological disorders. These inhibitors effectively increase kynurenic acid in the brain, suggesting their role in exploring the pathophysiological role of this pathway after neuronal injury (Röver et al., 1997).

Antitumor Activity

Several derivatives of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide demonstrate antitumor properties. Notably, 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines, as evidenced by their structure-activity relationships (Sławiński & Brzozowski, 2006).

Antimicrobial Effects

Some derivatives of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide exhibit significant antimicrobial activities. For example, 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have been synthesized and tested, showing high activity against Gram-positive bacteria, demonstrating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Antibacterial Potential

N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives have been studied for their antibacterial potential, showing effectiveness against various bacterial strains. This research highlights the possibilities of these compounds in antibacterial applications (Abbasi et al., 2017).

Photodynamic Therapy for Cancer Treatment

Specific N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives have been identified as promising in the field of photodynamic therapy for cancer treatment. The zinc phthalocyanine derivative, substituted with benzenesulfonamide, has shown high singlet oxygen quantum yield, making it a potential candidate for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

HIV Integrase Inhibition

Styrylquinoline derivatives, including those of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, have been shown to inhibit HIV-1 integrase. These findings suggest their potential application in HIV treatment (Jiao et al., 2010).

Antifungal Applications

Compounds derived from N-(3-chloroquinoxalin-2-yl)benzenesulfonamide have demonstrated potent antifungal activity against fungi like Aspergillus niger and Aspergillus flavus. This indicates their potential use in antifungal therapies or as agricultural fungicides (Gupta & Halve, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMQRGNWHJIWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)

![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)

![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)

![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)

![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)

![1-(6-Chloro-5-methylpyridin-3-yl)sulfonyl-4-[(dimethylamino)methyl]piperidin-4-ol](/img/structure/B3004333.png)